molecular formula C17H21N3O2 B7517702 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide

3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide

Cat. No. B7517702
M. Wt: 299.37 g/mol
InChI Key: TXHZLQQOOABMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperidine derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is not fully understood. However, it has been reported to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. Modulation of the sigma-1 receptor has been reported to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been reported to have anticancer activity and has been shown to induce apoptosis in cancer cells. It has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various disease models and has the potential to be used as a drug candidate. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the research on 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide. One of the directions is to further explore its potential therapeutic applications in various disease models. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, there is a need to develop more efficient and scalable synthesis methods for the compound to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-ethynylaniline with 1,3-dimethyl-4-piperidone in the presence of a palladium catalyst. The reaction yields the desired compound in good yields.

Scientific Research Applications

3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has shown potential applications in various scientific research fields. It has been used as a ligand in the development of new drugs for the treatment of various diseases. The compound has been reported to have anticancer activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-13-7-5-9-15(11-13)18-16(21)14-8-6-10-20(12-14)17(22)19(2)3/h1,5,7,9,11,14H,6,8,10,12H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHZLQQOOABMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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